molecular formula C14H14O B6328943 2-(2,3-Dimethylphenyl)phenol, 95% CAS No. 1261942-27-1

2-(2,3-Dimethylphenyl)phenol, 95%

Cat. No. B6328943
CAS RN: 1261942-27-1
M. Wt: 198.26 g/mol
InChI Key: CSOGFRQNUPVZFS-UHFFFAOYSA-N
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Description

2-(2,3-Dimethylphenyl)phenol, 95% (2,3-DMPP) is an organic compound used in a variety of scientific research and laboratory experiments. It is a white, crystalline solid with a melting point of 121-123°C. It is soluble in a variety of organic solvents, such as ethanol, acetone, and ethyl acetate. 2,3-DMPP is a common intermediate in the synthesis of various pharmaceuticals, and is used as a starting material for a variety of chemical reactions.

Scientific Research Applications

2-(2,3-Dimethylphenyl)phenol, 95% is used in a variety of scientific research applications, including drug discovery and development, organic synthesis, and biochemistry. In drug discovery and development, 2-(2,3-Dimethylphenyl)phenol, 95% is used as a starting material for the synthesis of various pharmaceuticals. In organic synthesis, it is used as a starting material for a variety of chemical reactions. In biochemistry, it is used as a substrate in enzyme-catalyzed reactions, as well as a ligand for protein-protein interactions.

Mechanism of Action

2-(2,3-Dimethylphenyl)phenol, 95% acts as an inhibitor of certain enzymes, including cytochrome P450 enzymes. It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition of enzyme activity can lead to a variety of physiological effects, depending on the enzyme targeted.
Biochemical and Physiological Effects
2-(2,3-Dimethylphenyl)phenol, 95% has been shown to have a variety of biochemical and physiological effects. In vitro, it has been shown to inhibit the activity of cytochrome P450 enzymes, leading to decreased drug metabolism and increased drug bioavailability. In vivo, it has been shown to reduce blood pressure and heart rate in rats, and to reduce inflammation in mice.

Advantages and Limitations for Lab Experiments

2-(2,3-Dimethylphenyl)phenol, 95% has several advantages for laboratory experiments. It is a relatively inexpensive starting material, and is readily available from chemical suppliers. It is also soluble in a variety of organic solvents, making it easy to work with. However, it is also important to note that 2-(2,3-Dimethylphenyl)phenol, 95% is a relatively unstable compound, and can be easily degraded if not stored correctly.

Future Directions

In the future, 2-(2,3-Dimethylphenyl)phenol, 95% may be used in a variety of ways. It may be used as a starting material for the synthesis of new pharmaceuticals, or as a ligand for protein-protein interactions. It may also be used to modulate the activity of cytochrome P450 enzymes, leading to improved drug metabolism and bioavailability. Additionally, it may be used to study the effects of enzyme inhibition on physiological processes, such as inflammation and blood pressure.

Synthesis Methods

2-(2,3-Dimethylphenyl)phenol, 95% can be synthesized in the laboratory through a variety of methods. The most common method is the reaction of 2,3-dimethylbenzaldehyde with p-chlorobenzoyl chloride in the presence of anhydrous potassium carbonate. This reaction yields 2-(2,3-Dimethylphenyl)phenol, 95% as the major product, along with a minor amount of 2-chloro-2,3-dimethylphenol.

properties

IUPAC Name

2-(2,3-dimethylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O/c1-10-6-5-8-12(11(10)2)13-7-3-4-9-14(13)15/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOGFRQNUPVZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70620057
Record name 2',3'-Dimethyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-Dimethylphenyl)phenol

CAS RN

1261942-27-1
Record name 2',3'-Dimethyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70620057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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